molecular formula C22H30N6O3S B11245041 N-[4-({4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide

N-[4-({4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide

Cat. No.: B11245041
M. Wt: 458.6 g/mol
InChI Key: YYTHHRWIEUYCOK-UHFFFAOYSA-N
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Description

N-[4-({4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide is a complex organic compound that features a piperidine and piperazine moiety. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide typically involves multi-step procedures. The process begins with the preparation of the piperidine and piperazine intermediates, followed by their functionalization and coupling under controlled conditions . Common reagents include various halogen derivatives, acids, and bases, with reaction conditions often involving specific temperatures and pH levels .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions generally require controlled environments, including specific temperatures, pH levels, and the presence of catalysts or solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-({4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects . The compound may bind to enzymes or receptors, altering their activity and influencing cellular functions .

Properties

Molecular Formula

C22H30N6O3S

Molecular Weight

458.6 g/mol

IUPAC Name

N-[4-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C22H30N6O3S/c1-17-16-21(26-10-4-3-5-11-26)25-22(23-17)27-12-14-28(15-13-27)32(30,31)20-8-6-19(7-9-20)24-18(2)29/h6-9,16H,3-5,10-15H2,1-2H3,(H,24,29)

InChI Key

YYTHHRWIEUYCOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)N4CCCCC4

Origin of Product

United States

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